N-methyl-N-(2-hydroxypropyl)-p-toluidine
Description
N-methyl-N-(2-hydroxypropyl)-p-toluidine is a tertiary amine derivative of p-toluidine, featuring a methyl group and a 2-hydroxypropyl group attached to the nitrogen atom. Tertiary amines like this are commonly employed in polymerization processes as initiators or accelerators due to their ability to activate peroxides . The hydroxypropyl group enhances hydrophilicity, while the methyl group contributes to steric effects and lipophilicity, influencing solubility and reactivity.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(N,4-dimethylanilino)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9-4-6-11(7-5-9)12(3)8-10(2)13/h4-7,10,13H,8H2,1-3H3 |
InChI Key |
RFWBBGSPFHUYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)CC(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include:
Physical and Chemical Properties
- Solubility: DHPT: Sparingly soluble in water due to two hydrophilic hydroxypropyl groups . DMT: Low water solubility, highly lipophilic . this compound: Likely exhibits moderate solubility in polar organic solvents (e.g., ethanol) due to the balance between hydrophilic (hydroxypropyl) and hydrophobic (methyl) groups.
- Molecular Weight :
Reactivity and Mechanism
- DHPT and DMT : Both activate peroxides via electron-transfer mechanisms, generating free radicals. DHPT’s hydroxypropyl groups may stabilize intermediates through hydrogen bonding, whereas DMT’s methyl groups prioritize steric accessibility .
Research Findings and Industrial Relevance
- DHPT in Epoxy Resins : Demonstrated high efficiency in curing epoxy-based polymers, with applications in aerospace and automotive composites .
- DMT in MMA Polymerization: Achieves high monomer conversion rates (~90%) when paired with BPO, critical for dental adhesives and bone cements .
- Toxicity Considerations : p-Toluidine derivatives are generally toxic, with absorption risks through skin contact. Hydroxypropyl substituents may mitigate volatility but require careful handling .
Data Tables
Table 1: Comparative Properties of p-Toluidine Derivatives
Preparation Methods
Reaction Protocol
-
Reactants and Solvents :
-
N-Methyl-p-toluidine (29.3 g, 0.24 mol)
-
Methanol (50 g) as a polar aprotic solvent
-
Propylene oxide (25.4 g, 0.44 mol), added in a 1.8:1 molar excess to ensure complete substitution.
-
-
Procedure :
-
N-Methyl-p-toluidine and methanol are charged into a reactor.
-
Propylene oxide is introduced dropwise over 2 hours to mitigate exothermic side reactions.
-
The mixture is heated under reflux (65–70°C) for 6 hours to drive the reaction to completion.
-
-
Workup and Purification :
Key Process Parameters
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 65–70°C (reflux) | Higher temperatures accelerate epoxide ring-opening but risk decomposition. |
| Propylene oxide excess | 1.8:1 molar ratio | Ensures complete N-alkylation, minimizing mono-substituted byproducts. |
| Reaction time | 6 hours | Prolonged heating ensures >95% conversion. |
Product Characterization
-
Purity : >98% after vacuum distillation (validated via GC-MS).
-
Byproducts : Trace amounts of N-methyl-p-toluidine (<2%) and oligomeric ethers (<0.5%).
This method’s advantages include scalability, minimal purification requirements, and compatibility with industrial reactors. The product is typically used directly in resin formulations without further processing.
Alkylation of N-Hydroxypropyl-p-Toluidine
An alternative route involves the alkylation of N-hydroxypropyl-p-toluidine with methylating agents, though this approach is less commonly employed due to intermediate complexity.
Synthetic Pathway
-
Intermediate Synthesis (N-Hydroxypropyl-p-Toluidine) :
-
Methylation Step :
Challenges and Optimization
-
Catalyst Deactivation : Sulfur impurities in the intermediate can poison Pd/C catalysts, necessitating pre-treatment with activated carbon.
-
Selectivity : Competitive N-methylation versus O-methylation requires precise stoichiometry (formaldehyde:amine = 1:1).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Ethoxylation | 85–90% | >98% | High | Moderate |
| Alkylation | 70–75% | 90–95% | Moderate | Low (Pd cost) |
The direct ethoxylation method is preferred industrially due to its simplicity and higher yield.
Mechanistic Insights and Side Reactions
Ethoxylation Mechanism
-
Nucleophilic Attack : The lone pair on the nitrogen of N-methyl-p-toluidine attacks the less hindered carbon of propylene oxide, opening the epoxide ring.
-
Alkoxide Formation : The oxygen anion abstracts a proton from the solvent or amine, forming the hydroxypropyl group.
Competing Side Reactions
-
Oligomerization : Propylene oxide may polymerize under acidic conditions, forming poly(propylene glycol) ethers.
-
Over-Alkylation : Excess propylene oxide can lead to di- or tri-substituted products, mitigated by controlled addition rates.
Industrial-Scale Process Considerations
Q & A
Basic Research Questions
Q. What are the established synthesis routes for N-methyl-N-(2-hydroxypropyl)-p-toluidine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via propoxylation of p-toluidine derivatives. A common approach involves reacting p-toluidine with propylene oxide under controlled temperature (60–80°C) and pressure, using alkaline catalysts like NaOH or KOH to accelerate ring-opening of the epoxide . Optimization includes stepwise addition of propylene oxide to prevent exothermic runaway reactions and purification via vacuum distillation or recrystallization from ethanol. Monitoring reaction progress with HPLC (e.g., C18 column, UV detection at 254 nm) ensures minimal byproducts like unreacted p-toluidine or over-propoxylated analogs .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Key peaks include N–H stretching (~3350 cm⁻¹ for secondary amine), C–O–H bending (~1250 cm⁻¹), and aromatic C–C vibrations (~1600 cm⁻¹) .
- NMR : H NMR in CDCl₃ shows methyl groups (δ 1.2–1.4 ppm for –CH₃), hydroxyl protons (δ 2.5–3.0 ppm, exchangeable), and aromatic protons (δ 6.6–7.2 ppm). C NMR confirms quaternary carbons adjacent to nitrogen .
- HPLC-MS : Reverse-phase chromatography with ESI-MS detects molecular ions ([M+H]⁺) and fragments to validate purity (>98%) .
Q. How does this compound function as a peroxide initiator in acrylic resin polymerization?
- Methodological Answer : The compound acts as a co-initiator with benzoyl peroxide (BPO) in free-radical polymerization. The hydroxyl and tertiary amine groups facilitate electron transfer, decomposing BPO into reactive radicals at ambient temperatures. Kinetic studies recommend a molar ratio of 1:1 (amine:peroxide) for optimal curing rates. Differential scanning calorimetry (DSC) tracks exothermic peaks to calibrate initiation efficiency .
Advanced Research Questions
Q. What enzymatic pathways or engineered variants show potential for biodegrading this compound in epoxy composites?
- Methodological Answer : Fungal unspecific peroxygenases (UPOs) from Agrocybe aegerita and Psathyrella aberdarensis demonstrate N-dealkylation activity on structurally similar N,N-bis(2-hydroxypropyl)-p-toluidine. Directed evolution of UPOs (e.g., error-prone PCR) enhances substrate specificity. Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) identifies degradation intermediates like p-toluidine and propylene glycol, while toxicity assays (e.g., Daphnia magna) assess ecotoxicological impacts .
Q. How can contradictory data on the thermal and pH stability of this compound in aqueous systems be resolved?
- Methodological Answer : Discrepancies arise from variable ionic strength and dissolved oxygen levels. Controlled stability studies should:
- Use buffered solutions (pH 4–9) with ionic strength adjusted via NaCl (0.1–1.0 M).
- Employ anaerobic chambers to isolate oxidative degradation pathways.
- Analyze degradation kinetics via Arrhenius plots (25–60°C) and identify products using GC-MS. For instance, acidic conditions (pH < 5) favor hydrolysis to p-toluidine, while alkaline media (pH > 8) promote oxidation .
Q. What role does this compound play in the interfacial properties of polymer composites, and how can its leaching be minimized?
- Methodological Answer : The compound plasticizes polymer matrices, reducing glass transition temperatures (). Leaching is quantified via Soxhlet extraction (water/ethanol, 72 hr) followed by UV-Vis spectroscopy (λ = 280 nm). Surface modification with silane coupling agents (e.g., 3-aminopropyltriethoxysilane) enhances covalent bonding to resin networks, reducing migration by >70% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
